2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-fluoro-4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-14-7-8-16(12-17(14)21)23-18(26)13-27-19-11-15(2)22-20(24-19)25-9-5-3-4-6-10-25/h7-8,11-12H,3-6,9-10,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHNXMMYHPCMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-fluoro-4-methylphenyl)acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . These derivatives can then undergo further reactions to form the desired compound. Industrial production methods may involve solvent-free reactions or the use of specific catalysts to optimize yield and purity.
Chemical Reactions Analysis
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-fluoro-4-methylphenyl)acetamide undergoes various chemical reactions, including amidation, oxidation, and substitution. Amidation reactions involve the formation of amide bonds with carboxylic acid substrates, often using catalysts or coupling reagents . Oxidation and substitution reactions can also occur under specific conditions, leading to the formation of different products depending on the reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research. It is used in the synthesis of bioactive products with potential anticancer, antifungal, and antibacterial properties . In chemistry, it serves as a precursor for the formation of various heterocyclic compounds. In biology and medicine, it is studied for its potential therapeutic effects and interactions with molecular targets. Industrial applications may include its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity . These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Acetamide Derivatives
*Calculated using atomic masses.
- Substituent Effects: Fluorine vs. Fluorine also reduces metabolic degradation compared to methoxy groups . Trifluoromethyl (): The electron-withdrawing trifluoromethyl group increases polarity and may alter binding affinity to hydrophobic enzyme pockets compared to the target’s fluoro-methyl group . Azepane vs. Smaller Rings: The azepane ring in the target compound provides conformational flexibility, which may improve binding to larger active sites (e.g., kinases) compared to rigid substituents .
Biological Activity
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound, characterized by its azepane ring and pyrimidine derivative, has garnered attention in medicinal chemistry due to its promising pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H25FN4O2, with a molecular weight of approximately 370.453 g/mol. The presence of a fluorinated phenyl group is significant as fluorine substitution can enhance biological activity through increased lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C20H25FN4O2 |
| Molecular Weight | 370.453 g/mol |
| Key Functional Groups | Azepane, Pyrimidine, Acetamide |
Biological Activity
Preliminary studies have indicated that this compound exhibits several biological activities, particularly in the context of receptor modulation and enzyme inhibition.
The compound's mechanism of action may involve interaction with various G protein-coupled receptors (GPCRs) . GPCRs play a crucial role in mediating cellular responses to hormones and neurotransmitters. The structural features of the compound suggest it could act as an antagonist or agonist at specific GPCRs, leading to alterations in intracellular signaling pathways.
Case Studies and Research Findings
- Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation by inducing apoptosis through mitochondrial pathways .
- Neuroprotective Effects : Research indicates potential neuroprotective properties, likely due to the ability to cross the blood-brain barrier. Studies on related compounds have shown that they can reduce oxidative stress and inflammation in neuronal cells, which may be beneficial in treating neurodegenerative diseases .
- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. In animal models, it has been shown to reduce markers of inflammation such as cytokines and prostaglandins, suggesting a possible application in inflammatory diseases .
Comparative Analysis with Related Compounds
To understand the relative potency and specificity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-methoxyphenyl)acetamide | C20H26N4O3 | Cytotoxic against cancer cells |
| 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chloro-2-fluorophenyl)acetamide | C19H22ClFN4O2 | Anti-inflammatory effects |
| 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide | C21H28N4O3 | Neuroprotective effects |
Q & A
Q. Basic
- Solubility : Shake-flask method in buffers (pH 1.2–7.4).
- logP : Reverse-phase HPLC or computational tools (e.g., ACD/logP). Validate experimentally via octanol-water partitioning .
What role do fluorinated and methyl substituents play in the compound's metabolic stability, and how can this be systematically evaluated?
Advanced
Fluorine enhances metabolic stability by blocking cytochrome P450 oxidation. Methyl groups reduce conformational flexibility, improving binding specificity. Evaluate via:
- Liver microsome assays : Measure metabolite formation.
- Molecular dynamics simulations : Predict metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
